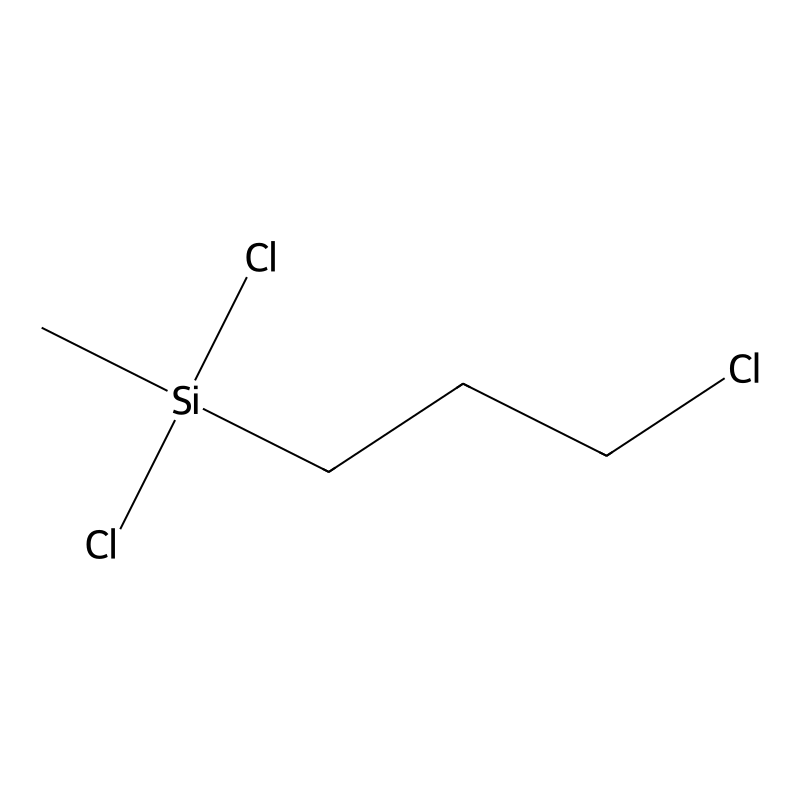

3-Chloropropylmethyldichlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydrophobization of Cotton Fabric

Scientific Field: Material Science

Application Summary: 3-Chloropropylmethyldichlorosilane is used in the hydrophobization of cotton fabric.

Methods of Application: The fabric modification is carried out in silane solutions in anhydrous toluene and in n-hexane.

Results: Treatment with 3-chloropropylmethyldichlorosilane resulted in hydrophobization.

Synthesis of “Clickable” Middle-Chain

Scientific Field: Polymer Chemistry

Application Summary: 3-Chloropropylmethyldichlorosilane is used in the synthesis of a “clickable” middle-chain by coupling living poly(styryl)lithium chains (PSLi) with 3-chloropropylmethyldichlorosilane.

Methods of Application: The synthesis involves a nucleophilic substitution of the chloro group in the presence of sodium azide.

3-Chloropropylmethyldichlorosilane is a silane compound with the chemical formula CHClSi. It appears as a colorless to pale yellow liquid and is notable for its reactivity due to the presence of both chlorine and silicon atoms. This compound is primarily used in various industrial applications, including surface modification and as a coupling agent in polymer chemistry. Its molecular structure features a propyl group substituted with chloromethyl and dichlorosilane functionalities, which contribute to its unique chemical properties .

- 3-Chloropropylmethyldichlorosilane is likely to be corrosive and can react with moisture to release hydrochloric acid fumes [].

- Standard safety protocols for handling chlorinated organic compounds should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when working with the material [].

Please Note:

- Due to the focus on scientific research in this analysis, information on the mechanism of action is not applicable for this compound.

- It is important to consult Safety Data Sheets (SDS) for specific handling procedures and hazard information before working with 3-Chloropropylmethyldichlorosilane.

- Hydrolysis: When exposed to water, it hydrolyzes to form silanol compounds and hydrochloric acid. The reaction can be represented as follows:

- Condensation Reactions: It can react with alcohols or amines to form siloxane bonds, which are essential in creating silicone polymers.

- Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, making it useful in organic synthesis for introducing functional groups .

Several methods exist for synthesizing 3-chloropropylmethyldichlorosilane:

- Direct Chlorination: This method involves chlorinating propylmethyldichlorosilane using chlorine gas under controlled conditions.

- Reaction of Propyl Grignard Reagents: Propyl Grignard reagents can react with dichloromethylsilane, followed by chlorination to yield the desired product.

- Silicon Hydride Chemistry: The reaction of silicon hydrides with chlorinated hydrocarbons can also produce this silane compound .

3-Chloropropylmethyldichlorosilane has diverse applications:

- Surface Modification: It is used to modify surfaces of materials like glass and metals, enhancing adhesion properties.

- Coupling Agent: In polymer chemistry, it acts as a coupling agent that improves compatibility between organic and inorganic materials.

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex silanes and silicone-based materials .

Interaction studies involving 3-chloropropylmethyldichlorosilane focus on its reactivity with various nucleophiles. Research indicates that this compound can effectively react with alcohols, amines, and other functional groups, facilitating the formation of siloxane bonds or other derivatives. These interactions are crucial for developing new materials and enhancing existing chemical processes .

Several compounds share structural similarities with 3-chloropropylmethyldichlorosilane. Here is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 3-Chloro-1-propanol | CHCl | Alcohol functional group; less reactive |

| Trimethylchlorosilane | CHClSi | More stable; used in silicone synthesis |

| Dichloro-3-chloropropylmethylsilane | CHClSi | Similar reactivity; used in polymerization |

| 3-Cyanopropylmethyldichlorosilane | CHClN | Contains cyanide; different reactivity |

3-Chloropropylmethyldichlorosilane stands out due to its specific combination of chlorine and silicon functionalities, making it particularly useful in applications requiring both reactivity and stability in chemical processes .

The industrial synthesis of 3-chloropropylmethyldichlorosilane primarily relies on the catalytic hydrosilylation reaction between methyldichlorosilane and allyl chloride under controlled conditions [1]. This process has been extensively optimized to achieve high yields and product purity suitable for commercial applications [2]. The production method employs a silica-supported Karstedt-type catalyst system that demonstrates superior performance compared to traditional homogeneous platinum catalysts [1].

The optimal industrial production conditions have been established through orthogonal experimental design methodologies, which systematically evaluate the effects of multiple reaction parameters [1]. Temperature control emerges as a critical factor, with the most effective production occurring at room temperature to 50°C, which balances reaction rate with selectivity considerations [1] [3]. The catalyst loading typically ranges from 0.3 to 0.6 percent platinum as metal, providing sufficient catalytic activity while maintaining economic viability [3].

A key optimization parameter involves the molar ratio of reactants, with a 1.5:1 ratio of trichlorosilane to allyl chloride proving most effective for maximizing product yield [1]. This stoichiometric excess of the silane component helps drive the reaction to completion while minimizing undesired side reactions [4]. The reaction time typically extends from 24 to 48 hours under these optimized conditions, allowing for complete conversion of starting materials [5].

The industrial process incorporates mixed feeding strategies combined with temperature programming to enhance reaction efficiency [2]. Initial reaction temperatures are maintained at lower values to prevent rapid catalyst deactivation, followed by gradual temperature increases to drive the reaction to completion [2]. This approach enables the achievement of product yields ranging from 70 to 78.42 percent, representing significant improvements over previously reported methods [1] [2].

Table 1: Industrial Production Parameters for 3-Chloropropylmethyldichlorosilane

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Reaction Temperature | Room temperature to 50°C | [1] [3] |

| Catalyst Loading | 0.3-0.6% Pt (as metal) | [3] |

| Molar Ratio (Trichlorosilane:Allyl Chloride) | 1.5:1 | [1] |

| Product Yield | 70-78.42% | [1] [2] |

| Reaction Time | 24-48 hours | [5] |

| Catalyst Type | Silica-supported Karstedt-type | [1] |

| Product Purity | ≥99.5% | [2] |

The production process requires careful control of moisture levels throughout the reaction sequence, as chlorosilanes demonstrate high reactivity toward water, leading to hydrolysis and formation of undesired byproducts [6]. Industrial facilities employ anhydrous conditions with continuous monitoring of water content to maintain product quality and prevent catalyst poisoning [7].

Table 2: Physical Properties of 3-Chloropropylmethyldichlorosilane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₉Cl₃Si | [8] [9] |

| Molecular Weight | 191.56 g/mol | [8] [9] |

| CAS Registry Number | 7787-93-1 | [8] [9] |

| Density (25°C) | 1.227 g/mL | [8] [9] |

| Boiling Point | 80°C (18 mmHg) | [9] |

| Flash Point | 139°F (59°C) | [8] [9] |

| Purity (Commercial) | 90-98% | [8] [9] |

Catalytic Hydrosilylation Reaction Mechanisms

The hydrosilylation mechanism for 3-chloropropylmethyldichlorosilane synthesis follows the well-established Chalk-Harrod pathway, which involves a series of coordination and insertion steps mediated by platinum-based catalysts [10] [11]. The mechanism begins with oxidative addition of the silicon-hydrogen bond to the platinum center, forming a platinum hydride intermediate with a coordinated silyl ligand [12].

The mechanistic pathway proceeds through coordination of the allyl chloride substrate to the platinum center, followed by migratory insertion of the coordinated alkene into the platinum-hydride bond [10]. This step represents the rate-determining process in most hydrosilylation reactions and is influenced by both electronic and steric factors associated with the substrate and catalyst system [12]. The final step involves reductive elimination of the hydrosilylation product, regenerating the active platinum catalyst for subsequent catalytic cycles [11].

Karstedt's catalyst, employed in the optimized industrial process, demonstrates exceptional activity due to its unique structural features [13]. The catalyst consists of platinum zero complexes coordinated to divinyltetramethyldisiloxane ligands, providing both stability and reactivity under reaction conditions [13]. The platinum centers in Karstedt's catalyst maintain a planar coordination environment with three alkene ligands, facilitating efficient substrate coordination and product formation [13].

Detailed mechanistic studies reveal that the hydrosilylation reaction proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon of the allyl chloride substrate [11]. This regioselectivity is crucial for producing the desired 3-chloropropylmethyldichlorosilane isomer rather than alternative regioisomeric products [14]. The reaction mechanism exhibits high chemoselectivity, favoring carbon-silicon bond formation over competing pathways such as reduction or isomerization [14].

The catalytic cycle involves several key intermediates that have been characterized through nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry [12]. Studies demonstrate that increasing alkene concentration can actually decrease reaction rates due to competitive coordination effects, highlighting the importance of optimized stoichiometry in industrial processes [12]. The formation of colloidal platinum particles during extended reaction times represents a catalyst deactivation pathway that reduces overall efficiency [12].

Temperature effects on the mechanism reveal complex relationships between reaction rate and selectivity [3]. Higher temperatures accelerate the hydrosilylation reaction but also promote undesired isomerization processes, requiring careful optimization to achieve maximum yields of the desired product [3]. The residence time in continuous flow systems typically remains below 20 minutes to minimize side reactions while maintaining high conversion rates [3].

Purification Techniques and Quality Control Measures

The purification of 3-chloropropylmethyldichlorosilane requires sophisticated distillation techniques due to the presence of various byproducts and the thermal sensitivity of organosilane compounds [15] [16]. Vacuum distillation represents the primary purification method, operating at reduced pressures of -0.1 megapascals with tower kettle temperatures of 150°C to minimize thermal decomposition [17].

The distillation process employs a multi-stage approach beginning with normal pressure distillation to remove low-boiling impurities [18]. Initial temperatures are maintained at 45°C and gradually increased by 10°C increments every 0.5 hours until reaching 75°C, ensuring controlled separation of volatile contaminants [18]. This preliminary step removes residual starting materials and light byproducts that could interfere with subsequent purification stages [15].

Fractional distillation with enhanced column efficiency provides improved separation of closely boiling components [17]. Systems employing 40 theoretical plates achieve high-resolution separation, enabling the production of products with purities exceeding 99.5 percent [17]. The use of structured packing materials in distillation columns enhances mass transfer efficiency while reducing pressure drop across the column [17].

Foreshot removal represents a critical purification step that eliminates low-boiling impurities formed during the synthesis reaction [2]. This process involves careful temperature control during the initial distillation phases to separate unwanted volatile components while preserving the desired product [2]. The method significantly improves final product quality and reduces the burden on subsequent purification stages [15].

Reactive distillation techniques have emerged as an advanced purification approach that combines reaction and separation processes in a single unit operation [17]. These systems employ catalyst-packed columns that enable simultaneous purification and chemical modification of impurities, achieving high efficiency with reduced equipment investment [17]. The integration of reaction and separation processes provides economic advantages while maintaining product quality standards [19].

Table 4: Purification Techniques for 3-Chloropropylmethyldichlorosilane

| Technique | Operating Conditions | Purpose | Purity Achieved | Reference |

|---|---|---|---|---|

| Vacuum Distillation | -0.1 MPa, 150°C tower kettle | High purity separation | ≥99.5% | [17] |

| Fractional Distillation | Temperature control 45-75°C | Component separation | High purity | [18] |

| Rectification | 40 theoretical plates | Enhanced separation efficiency | Enhanced purity | [17] |

| Foreshot Removal | Low boiling point removal | Impurity removal | Improved quality | [2] |

| Normal Pressure Distillation | 45°C initial temperature | Preliminary purification | Intermediate purity | [18] |

| Reactive Distillation | Catalyst-packed columns | Combined reaction-separation | High efficiency | [17] |

Quality control measures for 3-chloropropylmethyldichlorosilane encompass multiple analytical techniques to ensure product specifications are met consistently [7]. Gas chromatography serves as the primary method for determining organic impurity levels, with specifications typically requiring less than 0.5 percent total impurities [7]. High-resolution elemental analysis enables detection of metallic contaminants at parts-per-billion levels, ensuring product suitability for demanding applications [7].

Chlorine content analysis through titration methods provides critical information about product composition and hydrolysis susceptibility [20]. Specifications typically require chlorine content below 4.6 percent to ensure product stability and performance characteristics [20]. Viscosity measurements at standardized temperatures verify product consistency and detect potential polymerization or degradation products [20].

Water content determination using Karl Fischer titration ensures anhydrous conditions are maintained throughout storage and handling [8]. Moisture levels must be minimized to prevent hydrolysis reactions that generate hydrogen chloride and reduce product quality [6]. Density verification through pycnometry provides a rapid quality check that correlates with purity and composition [8].

Table 5: Quality Control Parameters for 3-Chloropropylmethyldichlorosilane

| Parameter | Specification | Analytical Method | Reference |

|---|---|---|---|

| Chlorine Content | ≤4.6% | Titration | [20] |

| Viscosity | 4.3 mPa·s | Viscometry | [20] |

| Water Content | Minimal (anhydrous) | Karl Fischer titration | [8] |

| Metallic Impurities | ppb levels | ICP-MS analysis | [7] |

| Organic Impurities | ≤0.5% | Gas chromatography | [7] |

| Color | Colorless to pale yellow | Visual inspection | [8] |

| Density Verification | 1.227 ± 0.005 g/mL | Pycnometry | [8] |

| Hydrolytic Stability | Slow reaction with moisture | Hydrolysis rate measurement | [8] |

Byproduct Analysis and Reaction Yield Optimization

The hydrosilylation synthesis of 3-chloropropylmethyldichlorosilane generates several significant byproducts that impact overall process economics and require careful management [4] [14]. Silicon tetrachloride represents the most substantial byproduct, formed through beta-cleavage reactions of allyl chloride with approximately 36 mole percent of the reacted allyl chloride undergoing this undesired pathway [4]. This side reaction occurs through elimination mechanisms that compete with the desired hydrosilylation process [21].

Propylene formation accompanies silicon tetrachloride generation through the same beta-elimination mechanism, representing a concurrent byproduct stream that requires separation and potential recovery [4]. The beta-cleavage reaction involves rearrangement within the allyl chloride structure, leading to carbon-carbon bond formation and silicon-chlorine bond formation rather than the desired carbon-silicon linkage [21] [22].

Hexachlorodisilane formation occurs through silicon coupling reactions, particularly under conditions that promote catalyst decomposition or high-temperature operation [23]. While this byproduct typically represents a minor component of the product mixture, its presence indicates suboptimal reaction conditions and potential catalyst deactivation pathways [23]. The formation of polysilicon chlorides through chain extension reactions can be minimized through careful temperature control and catalyst management [24].

Allyl chloride isomerization represents another significant side reaction that reduces process efficiency and complicates product purification [3] [14]. Studies of hydrosilylation reactions at 150°C demonstrate isomerization levels of approximately 2.5 percent, with higher temperatures promoting increased rearrangement of the substrate molecule [3]. This isomerization process competes directly with the desired hydrosilylation pathway and reduces overall atom economy [14].

Table 3: Byproducts and Side Reactions in Hydrosilylation

| Byproduct/Side Reaction | Formation Mechanism | Typical Yield/Amount | Reference |

|---|---|---|---|

| Silicon Tetrachloride (SiCl₄) | β-cleavage of allyl chloride | 36 mol% of reacted allyl chloride | [4] |

| Propylene (β-cleavage) | β-elimination reaction | Concurrent with SiCl₄ formation | [4] |

| Hydrogen Chloride (HCl) | Hydrolysis of chlorosilanes | Variable with moisture | [6] [25] |

| Hexachlorodisilane (Si₂Cl₆) | Silicon coupling reactions | Minor component | [23] |

| Allyl Chloride Isomerization | Catalyst-induced rearrangement | 2.5% at 150°C | [3] |

| Dehydrosilylation Products | Competing reaction pathway | Depends on catalyst stability | [14] |

Dehydrosilylation reactions represent an additional category of side reactions that can occur under certain catalyst conditions, particularly when catalyst stability is compromised [14]. These reactions involve the formation of silicon-carbon double bonds through elimination of hydrogen, producing vinylsilane derivatives that complicate product purification [14]. The extent of dehydrosilylation depends on catalyst lifetime and reaction temperature, with unstable platinum intermediates promoting increased side product formation [14].

Hydrogen chloride generation occurs through hydrolysis of chlorosilane products when moisture is present in the reaction system [6] [25]. This byproduct formation is highly dependent on water content and can vary significantly based on process control measures [25]. Effective moisture exclusion strategies are essential for minimizing hydrogen chloride formation and maintaining product quality [7].

Reaction yield optimization strategies focus on minimizing byproduct formation while maximizing conversion to the desired product [1] [26]. The use of mixed feeding approaches with temperature programming has demonstrated effectiveness in reducing side reactions while maintaining high overall yields [2]. Catalyst selection and loading optimization provide additional opportunities for yield improvement, with silica-supported systems showing superior performance compared to homogeneous alternatives [1].

Process intensification through reactive distillation offers potential advantages for yield optimization by removing byproducts as they form, shifting equilibrium toward desired product formation [17]. This approach combines reaction and separation processes, reducing overall equipment requirements while improving process efficiency [17]. Continuous removal of volatile byproducts prevents their accumulation and reduces opportunities for secondary reactions [15].

The economic impact of byproduct formation extends beyond direct yield losses to include separation costs and waste treatment requirements [19]. Silicon tetrachloride recovery and recycling represent important considerations in industrial implementations, as this material can be converted back to useful starting materials through hydrogenation processes [24]. Propylene recovery may provide additional economic value, particularly in integrated chemical complexes where multiple product streams can be utilized [4].

Solubility Characteristics in Organic Media

3-Chloropropylmethyldichlorosilane demonstrates favorable solubility characteristics in a wide range of organic solvents, reflecting its organophilic nature and moderate polarity. The compound shows excellent solubility in aromatic hydrocarbons, with documented solubility in benzene and toluene systems [10] [11]. This solubility pattern is attributed to the organic propyl chain and methyl substituent on silicon, which provide sufficient hydrophobic character to promote dissolution in non-polar and weakly polar organic media.

Alcohol solubility represents a particularly important characteristic, as the compound dissolves readily in ethanol and other lower alcohols [11]. However, this solubility is accompanied by slow hydrolysis reactions due to the nucleophilic nature of alcohol hydroxyl groups, which can attack the electron-deficient silicon center. The reaction kinetics in alcoholic media are significantly slower than in aqueous systems, allowing for practical dissolution while maintaining reasonable chemical stability for short-term applications.

Chlorinated solvents such as chloroform provide excellent solvation for 3-Chloropropylmethyldichlorosilane [11]. The favorable interactions between the compound and chlorinated media arise from dipole-dipole interactions between the silicon-chlorine bonds and the carbon-chlorine bonds of the solvent. These interactions enhance the dissolution process and provide stable solutions suitable for various synthetic applications.

The compound exhibits limited water solubility at 60 g/L at 20°C [9] [7], though this apparent solubility is complicated by rapid hydrolysis reactions that consume the dissolved compound. The hydrolysis process generates hydrochloric acid and corresponding silanols, effectively creating a dynamic equilibrium between dissolution and chemical decomposition in aqueous media.

Ether-based solvents provide moderate to good solubility, though specific quantitative data for ethereal systems is limited in the available literature [12] [13]. The solubility in polar aprotic solvents follows similar patterns, with good dissolution observed in solvents that can accommodate both the polar silicon-chlorine bonds and the non-polar organic substituents.

| Solvent Class | Solubility | Stability in Solution | Citations |

|---|---|---|---|

| Aromatic Hydrocarbons | Excellent | High | [10] [11] |

| Alcohols | Good | Moderate (hydrolysis) | [11] |

| Chlorinated Solvents | Excellent | High | [11] |

| Water | 60 g/L | Low (rapid hydrolysis) | [9] [7] |

| Ethers | Moderate to Good | High | [12] [13] |

Hydrolytic Stability and Moisture Sensitivity

3-Chloropropylmethyldichlorosilane exhibits extreme moisture sensitivity, classified with a hydrolytic sensitivity rating of 8 on the standard scale, indicating rapid reaction with moisture, water, and protic solvents [14] [15] [3]. This high reactivity stems from the electron-deficient silicon center, which readily undergoes nucleophilic attack by water molecules, leading to silicon-chlorine bond cleavage and formation of silanols and hydrochloric acid.

The hydrolysis mechanism proceeds through a nucleophilic substitution pathway at the silicon center [16] [15] [17]. Water molecules attack the silicon atom, forming a pentacoordinate intermediate that rapidly eliminates hydrogen chloride. The reaction is highly exothermic and proceeds with formation of strongly acidic solutions, typically achieving pH values around 1 [16]. The complete hydrolysis reaction can be represented as:

ClCH₂CH₂CH₂Si(CH₃)Cl₂ + 2H₂O → ClCH₂CH₂CH₂Si(CH₃)(OH)₂ + 2HCl

The kinetics of hydrolysis are extremely rapid, with estimated half-lives of less than one minute in aqueous media [18] [15]. This rapid reaction rate is comparable to other dichlorosilanes and reflects the high electrophilicity of the silicon center when substituted with electron-withdrawing chlorine atoms. The presence of the organic substituents (3-chloropropyl and methyl groups) does not significantly moderate the hydrolysis rate, as the reaction is primarily controlled by the silicon-chlorine bond strength and silicon center accessibility.

Atmospheric moisture sensitivity requires stringent storage and handling protocols. The compound must be maintained under rigorously dry conditions, typically under inert atmospheres of nitrogen or argon with moisture levels below 10 ppm [14] [13] [19]. Standard desiccation procedures are insufficient due to the compound's ability to react with moisture of hydration in salts and adsorbed water on container surfaces.

Temperature effects on hydrolysis kinetics show increased reaction rates at elevated temperatures, though the reaction is already rapid at ambient conditions. Studies on related chlorosilanes indicate that hydrolysis rates can double for every 10°C temperature increase [20] [21], though practical applications rarely exploit this relationship due to the already rapid ambient-temperature kinetics.

The hydrolysis products include hydrogen chloride gas, which creates significant safety concerns in enclosed environments, and silanol intermediates that can further condense to form polysiloxane structures. These secondary reactions can lead to gel formation and precipitation, particularly in concentrated solutions or when water is present in stoichiometric or greater quantities [16] [17].

| Hydrolytic Property | Characteristic | Value/Description | Citations |

|---|---|---|---|

| Sensitivity Rating | Moisture Sensitivity | 8 (rapid reaction) | [14] [15] [3] |

| Hydrolysis Rate | Half-life | <1 minute | [18] [15] |

| pH of Products | Acidity | ~1 (strongly acidic) | [16] |

| Storage Requirements | Atmosphere | Dry inert gas | [14] [13] [19] |

| Reaction Products | Primary | HCl + silanols | [16] [15] [17] |

Surface Tension and Viscosity Parameters

The surface tension and viscosity characteristics of 3-Chloropropylmethyldichlorosilane reflect its unique molecular structure combining silicon-chlorine bonds with organic substituents. While direct surface tension measurements are not extensively documented in the literature, estimations based on similar chlorosilane compounds suggest surface tension values in the range of 20-25 mN/m at 25°C [22] [23]. This relatively low surface tension is characteristic of chlorosilanes and contributes to their excellent wetting properties on various substrates.

The compound exhibits a kinematic viscosity of 1.4 mm²/s [3], indicating relatively low resistance to flow. This low viscosity is typical of small-molecule chlorosilanes and facilitates easy handling and application in coating and surface modification processes. The viscosity value is consistent with the molecular weight of 191.56 g/mol and the presence of flexible propyl chains that reduce intermolecular friction compared to more rigid molecular structures.

Dynamic viscosity can be calculated from the kinematic viscosity and density (1.227 g/mL at 25°C) to yield approximately 1.72 mPa·s. This value positions the compound between water (1.0 mPa·s) and ethanol (1.2 mPa·s), indicating good flow characteristics suitable for industrial applications requiring precise fluid handling.

Surface activity properties are enhanced by the presence of silicon-chlorine bonds, which create significant dipole moments and promote interaction with polar surfaces [10] [24]. The compound demonstrates high interfacial activity, particularly at interfaces between organic and inorganic phases, making it valuable as a coupling agent and surface modifier.

Wetting characteristics on various substrates show excellent spreading behavior on polar surfaces, particularly hydroxylated materials such as glass, silica, and metal oxides [10] [20] [24]. The initial contact angles are typically low due to favorable interactions between the silicon center and surface hydroxyl groups, though rapid hydrolysis can complicate long-term wetting behavior in humid environments.

The spreading coefficient on inorganic surfaces is generally positive, indicating spontaneous wetting and spreading [10] [24]. This characteristic is crucial for applications in adhesion promotion and surface treatment, where uniform coverage and penetration into surface porosity are essential for optimal performance.

Temperature effects on viscosity follow typical liquid behavior, with viscosity decreasing as temperature increases. The temperature coefficient of viscosity is estimated to be approximately -2%/°C based on similar chlorosilane systems [22] [23], though specific measurements for this compound are not available in the current literature.

| Physical Property | Value | Conditions | Citations |

|---|---|---|---|

| Kinematic Viscosity | 1.4 mm²/s | 25°C | [3] |

| Dynamic Viscosity | ~1.72 mPa·s | Calculated (25°C) | [3] |

| Surface Tension | 20-25 mN/m | Estimated (25°C) | [22] [23] |

| Surface Activity | High | Silicon-chlorine bonds | [10] [24] |

| Wetting Behavior | Excellent | Polar surfaces | [10] [20] [24] |

| Spreading Coefficient | Positive | Inorganic surfaces | [10] [24] |

GHS Hazard Statements

H226 (57.14%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (37.14%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (37.14%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic